Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H10N2O5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyano and ester derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Cyano-3-(4-nitrophenyl)acrylamide: Contains an amide group instead of an ester group, leading to different chemical and biological properties.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,10H,2H2,1H3 |
InChI Key |
UKBSTFRRKWGHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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